![molecular formula C15H11N3O2 B5535131 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5535131.png)
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one
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Description
Compounds containing the 1,2,5-oxadiazole and benzo[cd]indol-2(1H)-one moieties, such as "1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one," are of interest due to their potential for various applications in organic chemistry, materials science, and pharmacology, excluding drug use and dosage considerations. Their synthesis, molecular structure, and properties have been extensively studied to understand their reactivity and utility in different fields.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions or cyclization processes that allow for the construction of complex heterocyclic systems. For example, the synthesis of naphthostyryl derivatives through the substitution of the methylthio group with C-nucleophiles has been reported, showcasing a method that could potentially be adapted for the synthesis of similar compounds (Dyachenko, A. Y. Kashner, & Yu. V. Samusenko, 2014).
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common technique used to study the molecular and crystal structure of these compounds. For instance, the molecular structure of certain naphthostyryl derivatives has been elucidated using XRD, providing insights into their geometric configuration and atomic arrangement which can be crucial for understanding the reactivity and properties of similar molecules.
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. The presence of the 1,2,5-oxadiazole ring can influence the electron distribution and thus the reactivity of the molecule. Research on derivatives of benz[cd]indol-2(1H)-one and 1,2,4-oxadiazole has explored their potential in forming new chemical entities through various reactions, indicating a rich chemistry that could be relevant for the target compound.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are crucial for determining the practical applications of these compounds. While specific data on "1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one" are not available, analogous compounds have been studied for their luminescent properties and ability to form specific crystal structures, suggesting a potential for use in material science applications (Xiao-Hong Han et al., 2013).
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicine, given the known anti-infective properties of oxadiazoles . Additionally, the compound’s role as an Azilsartan intermediate suggests potential use in the development of treatments for high blood pressure .
properties
IUPAC Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-9-12(17-20-16-9)8-18-13-7-3-5-10-4-2-6-11(14(10)13)15(18)19/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJFJHURAVHHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one |
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